molecular formula C8H5NO2S B3137350 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde CAS No. 438634-98-1

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

Cat. No.: B3137350
CAS No.: 438634-98-1
M. Wt: 179.2 g/mol
InChI Key: PLOXCHZVADFDRO-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a heterocyclic organic compound featuring a benzothiazole scaffold fused with a partially saturated thiazole ring. The molecule consists of a benzene ring fused to a 2,3-dihydro-1,3-benzothiazole system, with a ketone (oxo) group at position 2 and an aldehyde (carbaldehyde) substituent at position 6. Its molecular formula is C₈H₅NO₂S, with a molecular weight of 195.20 g/mol (calculated based on standard atomic weights). The compound’s key functional groups include:

  • Aldehyde (-CHO): A reactive electrophilic site for nucleophilic additions (e.g., Schiff base formation).
  • Lactam (cyclic amide): The 2-oxo group forms a hydrogen-bonding-capable lactam structure.

This compound is of interest in pharmaceutical and materials science due to its dual functionality, enabling applications in ligand synthesis, drug intermediates, and supramolecular assemblies .

Properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOXCHZVADFDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, characterized by its unique structural features, including a carbonyl group and a benzothiazole ring. The biological activity of this compound includes antimicrobial, anticancer, and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NOSC_8H_7NOS. Its structure allows for various interactions with biological targets, primarily due to the presence of the aldehyde functional group and the sulfur atom in the benzothiazole ring.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The benzothiazole moiety can also engage in hydrophobic interactions with protein targets, influencing their functionality.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines. Notably:

Cancer Cell LineGI50 (µM)
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

In vitro studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : A research article from MDPI reported on the synthesis and evaluation of related compounds for anticancer activity. The study found that derivatives similar to this compound exhibited considerable cytotoxicity against multiple cancer cell lines .
  • Mechanistic Insights : Another investigation explored the mechanism by which this compound exerts its anticancer effects, noting that it interferes with key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₈H₅NO₂S 195.20 Aldehyde, Lactam Electrophilic reactivity; pharmaceutical intermediates
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate C₁₈H₉N₃O₂ 299.29 Carboxylate, Lactam Supramolecular chemistry; ionic interactions
2-Amino-6-chlorobenzaldehyde C₇H₆ClNO 193.16 Aldehyde, Amino, Chloro Building block for heterocyclic synthesis

Heteroatom Substitution: Thiazole vs. Oxazole

  • This compound contains a sulfur atom in the thiazole ring, which increases electron density and polarizability compared to oxygen-containing analogs like 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.
  • Benzoxazole derivatives (e.g., the carboxylate analog) exhibit stronger hydrogen-bonding capacity due to oxygen’s higher electronegativity, favoring crystal packing dominated by O–H···O/N interactions .

Functional Group Comparison: Aldehyde vs. Carboxylate

  • Aldehyde Group : The –CHO substituent in the target compound enables nucleophilic additions (e.g., condensation with amines to form Schiff bases) and participation in click chemistry. This reactivity is critical in drug design, where aldehyde-containing scaffolds are used to develop covalent inhibitors .
  • Carboxylate Group: The –COO⁻ group in the benzoxazole analog promotes ionic interactions and hydrogen bonding, making it suitable for supramolecular assemblies or as a counterion in salt formation.

Reactivity and Stability

  • Electrophilicity : The aldehyde group in the target compound is more electrophilic than the carboxylate group, rendering it prone to oxidation (e.g., to carboxylic acid) under ambient conditions.
  • Hydrogen Bonding : The lactam group (N–H and C=O) in both compounds participates in hydrogen bonding, but the benzoxazole carboxylate’s –COO⁻ group forms stronger, directional interactions, influencing crystal packing and solubility .
  • Thermal Stability : Sulfur-containing thiazole derivatives generally exhibit higher thermal stability than oxazole analogs due to stronger C–S bonds, which may favor applications in high-temperature materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

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